REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([C:18]2[CH:23]=[CH:22][C:21]([N+:24]([O-:26])=[O:25])=[CH:20][CH:19]=2)=[N:5][S:6][C:7]=1[NH:8][C:9](=[O:17])OC1C=CC=CC=1)#[N:2].[CH3:27][O:28][CH2:29][CH2:30][CH2:31][NH2:32]>O1CCOCC1>[C:1]([C:3]1[C:4]([C:18]2[CH:19]=[CH:20][C:21]([N+:24]([O-:26])=[O:25])=[CH:22][CH:23]=2)=[N:5][S:6][C:7]=1[NH:8][C:9]([NH:32][CH2:31][CH2:30][CH2:29][O:28][CH3:27])=[O:17])#[N:2]
|
Name
|
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C(=NSC1NC(OC1=CC=CC=C1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.015 mL
|
Type
|
reactant
|
Smiles
|
COCCCN
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 hours the reaction mixture was evaporated to a solid film
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with dichloromethane
|
Type
|
CUSTOM
|
Details
|
10% EtOAc in hexane to give a yellow-orange solid
|
Type
|
CUSTOM
|
Details
|
This material was then chromatographed
|
Type
|
WASH
|
Details
|
eluting with gradient 50% to 70% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed with EtOAc/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NSC1NC(=O)NCCCOC)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |